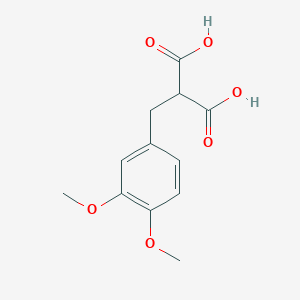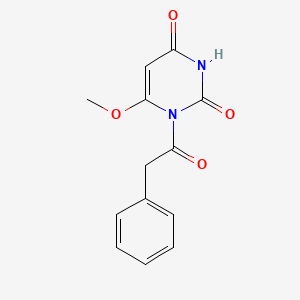
(3S*,4S*)-1-(2-chloro-3,4-dimethoxybenzyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving pyrrolidine rings and specific functional groups, like those in the compound of interest, often involves multi-step chemical reactions, including cyclization, esterification, and functional group transformations. While direct synthesis information for this compound was not found, related research includes the synthesis of cyclopropane carboxylic acids and pyrrolidine derivatives, which utilize strategies like nitrile anion cyclization and esterification (Chung et al., 2005). These methods are crucial for constructing the cyclopropyl and pyrrolidine portions of the molecule.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, providing detailed insights into the arrangement of atoms, stereochemistry, and conformation. While specific data on this compound was not found, studies on similar structures highlight the importance of the stereochemistry at the cyclopropyl and pyrrolidine centers, affecting the compound's properties and reactivity (Senge, 2005).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research on pyrrolidine and cyclopropane derivatives. These compounds participate in various chemical reactions, such as acylation, hydrogenation, and nucleophilic substitutions, reflecting the reactivity of the pyrrolidine nitrogen and the cyclopropyl moiety (Jones et al., 1990).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for handling and application in various scientific fields. These properties depend on the molecular structure, particularly the presence of dimethoxybenzyl and cyclopropyl groups. However, specific physical properties of this compound were not directly available in the literature.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and stability, are influenced by the functional groups present in the molecule. The carboxylic acid moiety contributes to the compound's acidity, while the pyrrolidine ring could impart basic characteristics. The stability of the compound might be affected by the presence of the cyclopropyl group, known for its strain and reactivity (Mancilha et al., 2011).
Propiedades
IUPAC Name |
(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-22-14-6-5-11(15(18)16(14)23-2)7-19-8-12(10-3-4-10)13(9-19)17(20)21/h5-6,10,12-13H,3-4,7-9H2,1-2H3,(H,20,21)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSLYWWPXYWEB-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CC(C(C2)C(=O)O)C3CC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CN2C[C@H]([C@@H](C2)C(=O)O)C3CC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5630642.png)
![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)

![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)

![(3,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5630672.png)
![N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B5630679.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methylbenzamide](/img/structure/B5630691.png)
![{methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino}(3-thienyl)acetic acid](/img/structure/B5630699.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)
![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)

![N-phenyl-5-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5630721.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)